molecular formula C31H32ClN7O3 B12375560 ERK1/2 inhibitor 9

ERK1/2 inhibitor 9

Cat. No.: B12375560
M. Wt: 586.1 g/mol
InChI Key: MEGBFSKPEJSVCC-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ERK1/2 inhibitor 9 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. This compound is of significant interest in cancer research due to its potential to inhibit the growth of cancer cells by blocking the ERK1/2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK1/2 inhibitor 9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

ERK1/2 inhibitor 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s biological activity .

Scientific Research Applications

ERK1/2 inhibitor 9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the ERK1/2 signaling pathway and its role in various chemical processes.

    Biology: Employed in cell biology research to investigate the effects of ERK1/2 inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating cancers with aberrant ERK1/2 signaling, such as melanoma and lung cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway

Mechanism of Action

ERK1/2 inhibitor 9 exerts its effects by binding to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by MEK1/2. This inhibition blocks the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s molecular targets include the threonine and tyrosine residues in the activation loop of ERK1/2, which are critical for their catalytic activity .

Comparison with Similar Compounds

ERK1/2 inhibitor 9 can be compared with other ERK inhibitors, such as:

This compound is unique due to its dual mechanism of action, inhibiting both the catalytic activity of ERK1/2 and their phosphorylation by MEK1/2. This dual inhibition results in more durable pathway suppression and enhanced antitumor efficacy compared to single-mechanism inhibitors .

Properties

Molecular Formula

C31H32ClN7O3

Molecular Weight

586.1 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]pyridin-2-yl]but-3-ynyl]carbamate

InChI

InChI=1S/C31H32ClN7O3/c1-2-28(40)37-26-15-8-9-16-27(26)38-29-25(32)21-35-30(39-29)36-23-17-19-33-22(20-23)12-10-11-18-34-31(41)42-24-13-6-4-3-5-7-14-24/h2-4,8-9,15-17,19-21,24H,1,5-7,11,13-14,18H2,(H,34,41)(H,37,40)(H2,33,35,36,38,39)/b4-3-

InChI Key

MEGBFSKPEJSVCC-ARJAWSKDSA-N

Isomeric SMILES

C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC(=NC=C3)C#CCCNC(=O)OC4CCC/C=C\CC4

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC(=NC=C3)C#CCCNC(=O)OC4CCCC=CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.